1-(4-Fluorophenyl)ethane-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSYDOECKBUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289515 | |
| Record name | 1-(4-Fluorophenyl)-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-12-5 | |
| Record name | 1-(4-Fluorophenyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Fluorophenyl Ethane 1,2 Diamine
General Synthetic Routes to Vicinal Diamines
General strategies for constructing the 1,2-diamine motif are diverse, often involving the formation of carbon-nitrogen bonds on a pre-existing carbon skeleton. ua.es Key methods include the reduction of appropriate nitrogen-containing precursors and the direct addition of amino groups across double bonds.
One of the most fundamental approaches to synthesizing amines is through the reduction of functional groups with nitrogen in a higher oxidation state, such as nitro compounds, imines, nitriles, or amides. ncert.nic.in This strategy can be adapted to produce vicinal diamines by using precursors that contain two such functionalities or by introducing one amino group and then forming the second via reduction.
Catalytic hydrogenation is a high-efficiency and clean method for the reduction of nitrogen-containing functional groups. nih.gov This process typically involves the use of hydrogen gas (H₂) and a transition metal catalyst. For the synthesis of a vicinal diamine like 1-(4-fluorophenyl)ethane-1,2-diamine, a suitable precursor would be a molecule such as 1-(4-fluorophenyl)-2-aminoethan-1-one oxime or 2-amino-2-(4-fluorophenyl)acetonitrile. The reduction of the oxime or nitrile group to an amine would yield the desired 1,2-diamine.
Various transition metals are effective for the hydrogenation of nitrogen-containing functional groups. nih.gov Ruthenium, rhodium, palladium, platinum, and nickel are commonly employed, often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) to enhance their activity and stability. nih.govresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving high yields and selectivity, particularly to avoid side reactions like deamination. nih.gov
| Catalyst | Support | Typical Substrates | General Reaction Conditions |
|---|---|---|---|
| Ruthenium (Ru) | Carbon (C), Al₂O₃ | Aromatic amines, Nitriles | 90-150°C, 4-10 MPa H₂ Pressure nih.govresearchgate.net |
| Rhodium (Rh) | Al₂O₃ | Aromatic amines | 80°C, 8 MPa Pressure researchgate.net |
| Palladium (Pd) | Carbon (C) | Nitriles, Imines | Room Temperature to 100°C, 1-5 atm H₂ jst.go.jp |
| Platinum (Pt) | Carbon (C) | Nitro groups, Aromatic amines | Variable, often mild conditions |
| Nickel (Ni) | Raney Nickel | Nitriles, Oximes | Elevated temperature and pressure |
Chemical reduction offers an alternative to catalytic hydrogenation, often employing metal hydride reagents. These methods are particularly useful in laboratory-scale synthesis due to their operational simplicity. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of nitrogenous functional groups, including amides and nitriles, into primary amines. ncert.nic.in
For the synthesis of this compound, a precursor such as 2-amino-2-(4-fluorophenyl)acetamide (B3034556) could be reduced. The LiAlH₄ would reduce the amide's carbonyl group to a methylene (B1212753) group, yielding the final vicinal diamine product. This approach is highly effective but, due to the high reactivity of LiAlH₄, requires careful control of reaction conditions and anhydrous solvents.
Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for forming C-N bonds. nih.gov When applied to substrates that already contain an amino group, such as allylic amines, this reaction can be a powerful tool for the synthesis of 1,2-diamines. bohrium.comacs.org The process is typically catalyzed by transition metals, with rhodium and iridium complexes being particularly effective. nih.gov
A plausible hydroamination route to this compound could involve a rhodium-catalyzed reaction between an appropriately substituted allylic amine and a secondary amine nucleophile. acs.org These reactions often exhibit high levels of regioselectivity and chemoselectivity, guided by the coordination of the existing amine functionality to the metal catalyst. nih.govacs.org This directed approach ensures the formation of the desired 1,2-diamine isomer. acs.org
| Catalyst System | Substrate Type | Nucleophile | Typical Yield | Reference |
|---|---|---|---|---|
| [(DPEphos)Rh(COD)]⁺BF₄⁻ | Primary Allylic Amines | Aryl and Heteroaryl Amines | 70-89% | acs.org |
| Iridium Complexes | Allylic Amines | Aryl Amines | Good to Excellent | nih.gov |
| Copper Hydride (CuH) | Enamines | Hydroxylamine Esters | Good yields, high enantioselectivity | nih.gov |
Reduction of Nitrogenous Precursors (e.g., nitro or imine derivatives)
Enantioselective Synthesis of this compound
Since this compound possesses a stereocenter, the synthesis of single enantiomers is crucial for its application in areas such as asymmetric catalysis or pharmaceuticals. Enantioselective synthesis can be achieved either by creating the chiral center stereoselectively or by separating a racemic mixture of enantiomers.
Chiral resolution is a common technique used to separate enantiomers from a racemic mixture produced by a non-stereoselective synthesis. This can be accomplished through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for this purpose. mdpi.comnih.gov
Another advanced technique is the use of molecularly imprinted polymers (MIPs). nih.govresearchgate.net In this method, a polymer is created in the presence of one enantiomer of the target molecule (the template). After the template is removed, cavities are left in the polymer that are stereochemically complementary to that enantiomer, allowing for the selective rebinding and separation of that enantiomer from a racemic mixture. nih.govresearchgate.net
Asymmetric Catalytic Synthesis (e.g., formal hydroamination of enamines)
The asymmetric synthesis of chiral 1,2-diamines, including this compound, is of significant interest due to the prevalence of this structural motif in biologically active compounds and chiral ligands. nih.govdntb.gov.uarsc.org A prominent and efficient method for this purpose is the asymmetric formal hydroamination of enamines catalyzed by copper hydride (CuH). nih.govlu.seresearchgate.net This approach provides a direct route to chiral 1,2-diamines with high levels of enantioselectivity for a wide range of substrates. nih.govresearchgate.net
The reaction involves the hydrocupration of an enamine, followed by the cleavage of the resulting intermediate. Research has been conducted to optimize this reaction, expanding its substrate scope and applying it to the synthesis of complex molecules. researchgate.netlu.se Specifically, this methodology has been successfully applied to the enantioselective synthesis of orthogonally protected 1,1′-(1-(4‐fluorophenyl)ethane‐1,2‐diyl) piperazines, which are valuable scaffolds in drug discovery. researchgate.netlu.se The process utilizes a chiral ligand in conjunction with a copper catalyst to control the stereochemical outcome of the reaction, yielding the desired enantiomer of the diamine product. nih.govresearchgate.net
Detailed studies have focused on optimizing various reaction parameters to achieve high yields and enantiomeric ratios (e.r.). researchgate.net
Table 1: Asymmetric Formal Hydroamination for Diamine Synthesis
| Catalyst System | Ligand | Substrates | Solvent | Yield | Enantiomeric Ratio (e.r.) |
| Copper Hydride (CuH) | Chiral Phosphine Ligands | Enamines, O-Benzoylhydroxylamines | THF | Good | Up to 98:2 |
This table is generated based on data reported for the formal hydroamination of various enamines, providing a general representation of the reaction's efficacy. researchgate.net
Preparation of N-Substituted Derivatives (e.g., N1,N2-dibenzyl)
The synthesis of N-substituted derivatives of this compound, such as N1,N2-dibenzyl variants, is crucial for protecting the amine functionalities during subsequent chemical transformations or for modulating the compound's properties. A common strategy for preparing such derivatives involves the reductive amination of a diketone or the direct alkylation of the parent diamine.
An environmentally friendly and efficient method for the preparation of N,N´-dibenzyl diamines involves a two-step process. researchgate.net First, a di-Schiff base is formed by the condensation reaction between a diamine and two equivalents of an aldehyde (e.g., benzaldehyde). researchgate.net This reaction can be performed in water, avoiding the need for organic solvents or azeotropic removal of water. researchgate.net In the second step, the isolated diimine is reduced to the corresponding N,N'-dibenzyl diamine. researchgate.net This reduction can be achieved with high efficiency using a reducing agent like sodium borohydride (B1222165), often under solvent-free conditions, which contributes to the green credentials of the protocol. researchgate.net This method is advantageous due to its mild conditions, high yields, and simple work-up procedures. researchgate.net
In a related context, the N-protection of similar amino alcohol precursors with two benzyl (B1604629) groups has been reported as an initial step in the synthesis of more complex molecules, highlighting the utility of N-benzylation in multi-step synthetic sequences. researchgate.net
Table 2: Synthesis of N,N'-Dibenzyl-Ethane-1,2-Diamine Derivatives
| Step | Reaction | Reagents | Solvent | Key Features |
| 1 | Di-Schiff Base Formation | Diamine, Benzaldehyde | Water | Eco-friendly, no catalyst needed |
| 2 | Reduction | Diimine, Sodium Borohydride | Solvent-free | High yield, mild conditions, simple work-up |
This table outlines a general, eco-friendly protocol for the synthesis of N,N'-dibenzyl diamines. researchgate.net
Stereochemical Characterization and Advanced Analysis of 1 4 Fluorophenyl Ethane 1,2 Diamine
Determination of Enantiomeric Purity
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. Its accurate determination is crucial in pharmaceutical and chemical research.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying the enantiomeric purity of chiral compounds like 1-(4-fluorophenyl)ethane-1,2-diamine. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The most common CSPs for this purpose are based on polysaccharides, such as cellulose (B213188) or amylose (B160209), derivatized with various phenylcarbamates. windows.net The choice of the CSP, mobile phase composition (including the organic modifier and any additives), and temperature are critical for achieving optimal separation (resolution) of the enantiomers. For chiral amines and diamines, polysaccharide-based CSPs are particularly effective. windows.net The separation mechanism involves a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector of the CSP. mdpi.com
Below is a table illustrating typical conditions for the chiral HPLC separation of analogous chiral amines.
| Chiral Stationary Phase (CSP) | Mobile Phase System | Typical Analytes |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol/Diethylamine | Primary and secondary amines |
| Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Ethanol (B145695) | Aromatic amines, amides |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Methanol (B129727)/Acetonitrile (B52724) | Various pharmaceutical compounds |
| Crown Ether-based (e.g., Crownpak CR(+)) | Perchloric acid solution | Primary amines, amino acids nih.gov |
This table presents common systems used for separating chiral amines, which are applicable for developing a method for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral derivatizing agents (CDAs). researchgate.net The diamine is reacted with an enantiomerically pure CDA to convert the pair of enantiomers into a pair of diastereomers. These diastereomers have distinct physical properties and, crucially, will exhibit different chemical shifts in the NMR spectrum. dntb.gov.ua
The process involves reacting the racemic or scalemic this compound with a CDA such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or a chiral phosphorus-containing agent. researchgate.net The resulting diastereomeric amides or phosphonamides will have non-equivalent protons and other nuclei (e.g., ¹⁹F or ³¹P). The signals for these nuclei will appear at different chemical shifts (Δδ). By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated. researchgate.net
The choice of CDA is important for achieving good baseline separation of the signals. researchgate.net
| Chiral Derivatizing Agent (CDA) | Reacts with | Nucleus for Analysis |
| Mosher's acid chloride (MTPA-Cl) | Amines, Alcohols | ¹H, ¹⁹F |
| (S)-(+)-O-Acetylmandelic acid | Amines, Alcohols | ¹H |
| (S)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine | Amines, Alcohols | ³¹P researchgate.net |
| 2,4-Dinitrofluorobenzene (Sanger's reagent) derivatives | Amino acids, Amines | ¹H |
This table lists potential chiral derivatizing agents suitable for the analysis of this compound.
Crystal Structure Determination and Conformational Analysis (e.g., Single-Crystal X-ray Diffraction of derivatives)
In a crystal structure of a derivative, the analysis would reveal the conformation of the ethylenediamine (B42938) backbone (e.g., gauche or anti) and the orientation of the 4-fluorophenyl ring relative to the rest of the molecule. Intermolecular interactions, such as hydrogen bonds involving the amine groups and π-π stacking interactions between the aromatic rings, which stabilize the crystal packing, can also be identified and characterized. nih.govresearchgate.net For example, in the structure of (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, the dihedral angle between the aromatic rings is 64.74 (5)°, and the crystal structure is stabilized by weak C—H⋯O hydrogen bonds and π–π interactions. nih.gov
The table below shows representative crystallographic data for a related fluorophenyl compound, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Example Value (for a related compound) |
| Chemical Formula | C₁₄H₈F₂O₂ nih.gov |
| Molecular Weight | 246.20 g/mol nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c |
| a (Å) | 12.1351 (2) nih.gov |
| b (Å) | 7.3500 (1) nih.gov |
| c (Å) | 13.1572 (2) nih.gov |
| β (°) | 110.507 (1) nih.gov |
| Volume (ų) | 1099.16 (3) nih.gov |
| Z (molecules/unit cell) | 4 nih.gov |
This table presents crystallographic data for (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, a structurally related compound, to exemplify the data obtained from X-ray diffraction analysis. nih.gov
Chemical Reactivity and Functionalization of 1 4 Fluorophenyl Ethane 1,2 Diamine
Aminic Reactivity
The presence of two amine groups, a primary (-NH2) and a benzylic secondary (-NH-), is the predominant source of the compound's reactivity. These nucleophilic centers readily participate in a variety of common amine reactions.
The nitrogen atoms of 1-(4-Fluorophenyl)ethane-1,2-diamine can be functionalized through N-alkylation and N-acylation reactions. As with other vicinal diamines, the degree of substitution can be controlled by the reaction conditions and stoichiometry of the reagents.
N-Alkylation: The amine groups can be alkylated using alkyl halides or through reductive amination. A notable method for the N-alkylation of 1,2-diaminoethane involves the use of various alcohols in a fixed-bed reactor with a CuO-NiO/γ-Al2O3 catalyst. researchgate.netresearchgate.net This process, which follows a "Borrowing Hydrogen" strategy, can lead to mono-, di-, or even tetra-N-alkylation, depending on the reaction conditions and the steric bulk of the alcohol. researchgate.net For this compound, the steric hindrance presented by the fluorophenyl group may influence the regioselectivity and extent of alkylation, potentially favoring substitution on the less hindered primary amine.
N-Acylation: Acylation of the diamine can be readily achieved using standard acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction typically proceeds smoothly to form the corresponding amides. The relative reactivity of the primary versus the secondary amine can allow for selective acylation under carefully controlled conditions. More advanced methods, such as the use of acyl-1,4-dihydropyridines which serve as sources of acyl radicals, represent a modern approach to acylation that could also be applied. mdpi.com
| Reaction Type | Reagents | Potential Products |
| N-Alkylation | Alcohols (e.g., Methanol (B129727), Ethanol), CuO-NiO/γ-Al2O3 catalyst | Mono- or poly-N-alkylated diamines |
| Alkyl Halides (e.g., Methyl Iodide), Base | Mono- or poly-N-alkylated diamines | |
| N-Acylation | Acyl Chlorides (e.g., Acetyl Chloride), Base | Mono- or di-N-acylated diamines (Amides) |
| Acid Anhydrides (e.g., Acetic Anhydride) | Mono- or di-N-acylated diamines (Amides) |
One of the most characteristic reactions of 1,2-diamines is their condensation with carbonyl compounds. This compound reacts with aldehydes or ketones to form imines, commonly known as Schiff bases. unsri.ac.id This reaction typically involves refluxing the diamine with two equivalents of an aldehyde or ketone, often in an alcohol solvent, leading to the formation of a bis-imine. ekb.eg
The resulting Schiff base ligands are of significant interest in coordination chemistry due to their ability to act as chelating agents for various metal ions. ekb.egnih.govijcmas.com The formation of the C=N (azomethine) bond is reversible and can be confirmed by spectroscopic methods. Aromatic aldehydes are often used as they yield more stable, conjugated Schiff bases compared to aliphatic aldehydes. unsri.ac.id
| Carbonyl Compound | Product Type | Potential Application |
| Benzaldehyde | Bis-Schiff Base | Ligand for metal complexes |
| Salicylaldehyde | Bis-Schiff Base | Ligand for metal complexes |
| Acetophenone | Bis-Schiff Base | Ligand for metal complexes |
| Acetylacetone | Bis-Schiff Base | Ligand for metal complexes ekb.eg |
Reactivity of the Aromatic Ring
The fluorophenyl group also participates in characteristic aromatic reactions, with its reactivity being modulated by the substituents present.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.orgtaylorfrancis.com The regiochemical outcome of such reactions on a substituted ring is determined by the electronic properties of the substituents already present. libretexts.org In this compound, the ring is substituted with a fluorine atom and an aminoethyl group.
Fluorine Atom : Halogens are deactivating yet ortho, para-directing substituents. They withdraw electron density through induction but donate it through resonance.
Aminoethyl Group : The amine functionalities are powerful activating, ortho, para-directing groups due to the lone pair of electrons on the nitrogen atoms, which can be donated to the ring via resonance. byjus.com
When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. libretexts.org Therefore, the powerful activating effect of the amino groups will govern the position of electrophilic attack. The substitution is strongly directed to the positions ortho to the aminoethyl substituent (C2 and C6) and meta to the fluorine atom. The reaction rate is expected to be faster than that of benzene due to the strong activation by the amino groups. byjus.com
The replacement of the fluorine atom would occur via a nucleophilic aromatic substitution (SNAr) mechanism. However, this reaction is generally unfavorable for this molecule. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. masterorganicchemistry.comsemanticscholar.orgyoutube.com
The aminoethyl group on this compound is a strong electron-donating group. It increases the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, nucleophilic substitution of the fluorine atom is not a viable reaction pathway under typical SNAr conditions.
General Oxidation and Reduction Pathways of the Diamine Functionality
The diamine moiety can undergo both oxidation and reduction, although the latter typically applies to its derivatives.
Oxidation Pathways: Vicinal diamines can be susceptible to oxidation. Biological oxidation of diamines and polyamines by copper-containing amine oxidases is a known metabolic process that converts them into aminoaldehydes. taylorfrancis.com Chemical oxidation can lead to a variety of products depending on the oxidant used. Strong oxidizing agents may cause oxidative cleavage of the carbon-carbon bond between the two nitrogen atoms, a reaction analogous to the glycol cleavage observed with vicinal diols. libretexts.org This would result in the fragmentation of the molecule. Milder oxidation might lead to the formation of an α-amino imine or other partially oxidized species.
Reduction Pathways: The diamine functionality itself is in a reduced state and cannot be further reduced. However, derivatives of this compound, such as the Schiff bases and imines formed in condensation reactions (see section 4.1.2), are readily reducible. The C=N double bond of an imine can be reduced to a C-N single bond through catalytic hydrogenation (e.g., using H2/Pd-C) or by using hydride reducing agents like sodium borohydride (B1222165) (NaBH4). nih.gov This two-step sequence of imine formation followed by reduction is a powerful method for synthesizing more complex, substituted diamines from simpler precursors. nih.govrsc.org
Coordination Chemistry and Metal Complexation
Ligand Design Principles for 1,2-Diamine Scaffolds in Coordination Chemistry
The 1,2-diamine or ethylenediamine (B42938) moiety is a fundamental building block in coordination chemistry, renowned for its ability to form a stable five-membered chelate ring with a metal ion. atamanchemicals.com This chelate effect, an entropically favorable process, results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate amine ligands. The design of ligands based on this scaffold involves modifying the diamine backbone to fine-tune the steric and electronic properties of the resulting metal complexes. rsc.org
In the case of 1-(4-Fluorophenyl)ethane-1,2-diamine, the key design features are:
Bidentate Chelation : The two nitrogen atoms of the diamine group act as σ-donors, coordinating to a metal center to form a robust five-membered ring. atamanchemicals.com
Asymmetry : The substitution of a single fluorophenyl group on one of the carbon atoms of the ethane (B1197151) backbone renders the ligand chiral. This can lead to the formation of stereoisomers (diastereomers and enantiomers) in the resulting metal complexes, a crucial aspect in the design of asymmetric catalysts. rsc.org
Electronic Effects : The 4-fluorophenyl group exerts an electron-withdrawing inductive effect due to the high electronegativity of the fluorine atom. This can influence the basicity of the nearby nitrogen atoms, thereby modulating the strength of the metal-ligand bond.
Steric Hindrance : The bulky phenyl group introduces steric constraints that can influence the coordination geometry of the metal center and the accessibility of substrates in catalytic applications. rsc.org
These principles allow for the rational design of complexes with specific properties, leveraging the stable 1,2-diamine scaffold while using substituents to control reactivity, stereochemistry, and electronic structure.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization relies on a suite of spectroscopic techniques to elucidate the structure and bonding.
Cobalt(II), Nickel(II), and Copper(II) Complexes : While specific synthesis reports for Co(II), Ni(II), and Cu(II) complexes with this exact ligand are not prevalent in the searched literature, synthesis can be generalized from procedures for similar diamine ligands. Typically, a reaction between a metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂) and the diamine ligand in a 1:2 or 1:3 metal-to-ligand molar ratio in a solvent like ethanol (B145695) or methanol (B129727) yields the desired complexes. nih.govrasayanjournal.co.in Depending on the stoichiometry and reaction conditions, one would expect to form octahedral complexes of the type [M(L)₃]²⁺ or [M(L)₂(Solvent)₂]²⁺, or square planar complexes, particularly for Cu(II). nih.govmdpi.com
Platinum(II) Complexes : The synthesis of platinum(II) complexes with this compound and its derivatives has been reported. These syntheses are often geared towards producing potential anticancer agents. nih.govresearchgate.net A typical route involves reacting the diamine ligand with K₂PtCl₄ or K₂PtI₄. The resulting dihalidoplatinum(II) complexes can be converted to other forms, such as sulfato complexes, by reacting with silver sulfate. researchgate.net These reactions yield stable, square planar Pt(II) complexes with the general formula [Pt(diamine)X₂], where X is a halide or another leaving group. nih.govresearchgate.net
Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center and for determining the geometry of the resulting complex.
Infrared (IR) Spectroscopy : In the IR spectrum of the free this compound ligand, characteristic stretching vibrations for the N-H bonds of the primary amine groups are expected in the region of 3300-3500 cm⁻¹. Upon coordination to a metal ion, these N-H bands typically shift to a lower frequency (wavenumber), indicating the involvement of the nitrogen lone pairs in the metal-ligand bond. nih.gov New bands may also appear at lower frequencies (typically below 600 cm⁻¹) corresponding to the M-N stretching vibrations, providing direct evidence of complex formation.
UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectra of these complexes are informative about the electronic structure and coordination geometry, particularly for d-block metals.
Co(II) (d⁷) : Octahedral Co(II) complexes typically exhibit three spin-allowed d-d transitions, though often only two are observed in the visible region, for example, the ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions. nih.gov
Ni(II) (d⁸) : Octahedral Ni(II) complexes usually show three spin-allowed transitions: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). nih.gov Square planar Ni(II) complexes are typically red, yellow, or brown and have a strong absorption band at around 400-600 nm.
Cu(II) (d⁹) : Due to Jahn-Teller distortion, octahedral Cu(II) complexes display a single, broad, and often asymmetric d-d absorption band in the visible region (around 600-900 nm), corresponding to the ²Eg → ²T₂g transition. nih.govnih.gov
Pt(II) (d⁸) : Square planar Pt(II) complexes are diamagnetic. Their UV-Vis spectra are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV region, with weaker d-d transitions appearing at lower energy. nih.gov
| Metal Ion | d-Electron Count | Typical Geometry | Expected UV-Vis d-d Transitions |
|---|---|---|---|
| Co(II) | d⁷ | Octahedral | ⁴T₁g(F) → ⁴T₂g(F); ⁴T₁g(F) → ⁴A₂g(F); ⁴T₁g(F) → ⁴T₁g(P) |
| Ni(II) | d⁸ | Octahedral | ³A₂g → ³T₂g; ³A₂g → ³T₁g(F); ³A₂g → ³T₁g(P) |
| Cu(II) | d⁹ | Tetragonally Distorted Octahedral | Broad band for ²Eg → ²T₂g |
| Pt(II) | d⁸ | Square Planar | Weak d-d bands, often obscured by charge transfer bands |
Nuclear Magnetic Resonance (NMR) Spectroscopy :
Diamagnetic Complexes (Ni(II), Pt(II)) : For diamagnetic square planar Ni(II) and Pt(II) complexes, ¹H and ¹³C NMR spectroscopy are powerful characterization tools. The coordination of the diamine ligand to the metal causes shifts in the signals of the ligand's protons and carbons compared to the free ligand. For Pt(II) complexes, coupling to the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% abundance) can be observed, providing definitive evidence of coordination. rsc.orgmdpi.com For example, ¹H NMR has been used to determine the enantiomeric purity of related diamine ligands before their coordination to platinum. researchgate.net
Paramagnetic Complexes (Co(II), Cu(II)) : High-spin Co(II) and Cu(II) complexes are paramagnetic. This property leads to significant broadening and large chemical shifts in their NMR spectra, often rendering them less informative for detailed structural elucidation compared to their diamagnetic counterparts.
Co(II) and Ni(II) : These ions most commonly form octahedral complexes with three bidentate diamine ligands, resulting in a [M(diamine)₃]²⁺ species. Alternatively, with other co-ligands (like water or halides), they can form distorted octahedral structures such as [M(diamine)₂X₂]. nih.govresearchgate.net
Cu(II) : With a d⁹ configuration, Cu(II) complexes are subject to the Jahn-Teller effect, leading to distorted geometries. A common geometry is a tetragonally distorted octahedron, with four short equatorial bonds and two longer axial bonds. mdpi.com
Pt(II) : As a d⁸ metal ion, Pt(II) overwhelmingly favors a square planar coordination geometry. nih.govmdpi.com
X-ray diffraction studies on related compounds, such as Schiff bases derived from ethylenediamine and substituted phenyl groups, have confirmed the coordination modes and geometries. researchgate.netresearchgate.net Such analysis would be critical to fully characterize the complexes of this compound.
Theoretical Investigations of Metal-Ligand Bonding and Electronic Structures of Complexes
Theoretical methods, such as Ligand Field Theory (LFT) and Density Functional Theory (DFT), provide deep insights into the nature of metal-ligand bonding and the electronic structure of complexes. nih.govumn.edu
Computational Studies (DFT) : DFT calculations are a powerful tool for predicting the geometric and electronic properties of coordination complexes. nih.gov For a hypothetical complex like [Ni(this compound)₃]²⁺, DFT could be used to:
Optimize the molecular geometry to predict bond lengths and angles.
Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions seen in UV-Vis spectra.
Analyze the distribution of electron density to quantify the covalent character of the metal-ligand bonds.
Determine the relative stability of different possible isomers (e.g., facial vs. meridional in an octahedral complex).
Theoretical studies on related systems confirm that such methods can accurately model the structures and properties of transition metal complexes, providing a valuable complement to experimental data. nih.govumn.edu
Applications in Asymmetric Organic Synthesis
Utilization as Chiral Ligands in Asymmetric Catalysis
Chiral ligands are crucial components of asymmetric catalysis, as they are responsible for transferring stereochemical information from the catalyst to the substrate. 1-(4-Fluorophenyl)ethane-1,2-diamine and its derivatives have proven to be effective ligands in a range of metal-catalyzed enantioselective reactions.
Metal complexes incorporating ligands derived from this compound have been successfully employed in various enantioselective transformations. A notable application is in the synthesis of orthogonally protected bis-piperazines, which are considered privileged scaffolds in drug discovery. The formal hydroamination of enamines has been achieved with high regio- and enantioselectivity using a catalytic system that relies on a ligand derived from this compound. This methodology has enabled the first enantioselective synthesis of orthogonally protected 1,1′-(1‐(4‐fluorophenyl)ethane‐1,2‐diyl) piperazines researchgate.net.
While specific data for a broad range of substrates using this exact ligand is not extensively documented in publicly available literature, the general success of structurally similar 1,2-diamines in asymmetric catalysis suggests its potential in reactions such as hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The electronic effect of the fluorine substituent can be instrumental in fine-tuning the catalytic activity and selectivity.
The design and optimization of catalytic systems involving this compound-derived ligands follow principles established for other C2-symmetric and non-symmetric chiral diamines. Key parameters that are often varied to enhance catalytic performance include:
Metal Precursor: The choice of the metal center (e.g., rhodium, iridium, copper) is dictated by the specific transformation.
Ligand Modification: The amine groups of the diamine can be derivatized to form Schiff bases, amides, or phosphines, which can alter the steric and electronic environment around the metal center.
Reaction Conditions: Solvent, temperature, pressure, and the presence of additives can all have a significant impact on the yield and enantioselectivity of the reaction.
Computational studies can also play a crucial role in understanding the mechanism and rationalizing the observed enantioselectivities, guiding the rational design of more efficient catalysts researchgate.net.
Function as Chiral Auxiliaries in Stoichiometric Asymmetric Reactions
In a typical scenario, the diamine would be reacted with a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the diamine would then control the facial selectivity of a subsequent reaction, such as alkylation or an aldol addition. Finally, the auxiliary would be cleaved to afford the desired enantiomerically enriched product. The fluorophenyl group could influence the conformational bias of the intermediate, potentially leading to high levels of diastereoselectivity.
Development of Organocatalysts Derived from this compound
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. Chiral diamines are prominent scaffolds for the development of a wide range of organocatalysts, including thioureas, squaramides, and bifunctional amine-based catalysts.
Although specific organocatalysts derived solely from this compound are not extensively reported, the synthesis of bifunctional organocatalysts based on the structurally related (1R,2R)-cyclohexane-1,2-diamine scaffold provides a clear blueprint for their potential development mdpi.com. For instance, a synthetic route could involve the nucleophilic aromatic substitution of a fluoronitrobenzene derivative with this compound, followed by further functionalization to introduce a hydrogen-bond donor moiety like a thiourea or squaramide group.
These types of bifunctional organocatalysts are known to be effective in a variety of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions. The diamine backbone serves to position the substrate and the catalytic groups in a stereochemically defined manner, while the hydrogen-bond donor activates the electrophile. The electronic nature of the 4-fluorophenyl group could modulate the acidity of the hydrogen-bond donor and the basicity of the amine, thereby influencing the catalytic activity and enantioselectivity.
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Conformation (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the three-dimensional arrangement of atoms in 1-(4-Fluorophenyl)ethane-1,2-diamine and the relative energies of its different spatial orientations, or conformations.
DFT has proven to be a robust method for optimizing molecular geometries and predicting the frequencies of stationary points on the potential energy surface. For this compound, these calculations would typically begin with an initial guess of the molecular structure, which is then refined by minimizing the energy of the system. This process yields the most stable (ground-state) conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined with high accuracy.
For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial. By systematically rotating the dihedral angles of the C-C and C-N bonds, a potential energy surface can be mapped out. This allows for the identification of various local energy minima (stable conformers) and the transition states that connect them. The results of such an analysis would reveal the preferred spatial arrangement of the 4-fluorophenyl group relative to the diamine backbone, which is critical for its function as a chiral ligand.
The following table illustrates the type of data that would be generated from a DFT calculation for the optimized geometry of this compound.
| Parameter | Atom 1 | Atom 2 | Calculated Value |
| Bond Lengths | |||
| C(phenyl)-C(ethyl) | e.g., 1.52 Å | ||
| C(ethyl)-C(ethyl) | e.g., 1.54 Å | ||
| C(ethyl)-N | e.g., 1.47 Å | ||
| C(phenyl)-F | e.g., 1.36 Å | ||
| Bond Angles | |||
| C(phenyl)-C(ethyl)-C(ethyl) | e.g., 112° | ||
| C(ethyl)-C(ethyl)-N | e.g., 110° | ||
| Dihedral Angles | |||
| F-C(phenyl)-C(ethyl)-N | e.g., -65° | ||
| N-C(ethyl)-C(ethyl)-N | e.g., 60° (gauche) |
Note: The values in this table are illustrative examples of what would be expected from a DFT calculation and are not experimental data.
Investigation of Electronic Properties and Reactivity Profiles through Computational Methods
Computational methods are also powerful tools for exploring the electronic landscape of this compound, which in turn governs its reactivity. By analyzing the molecular orbitals and the distribution of electron density, a detailed reactivity profile can be constructed.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen lone pairs, making them the primary sites for nucleophilic attack or coordination to metal centers.
A Natural Bond Orbital (NBO) analysis can provide further insights into charge distribution and donor-acceptor interactions within the molecule. This method quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which can reveal hyperconjugative and steric effects that influence the molecule's stability and conformation.
The molecular electrostatic potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would show negative potential around the nitrogen atoms and the fluorine atom, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms would be positive.
The following table summarizes the types of electronic properties that can be calculated and their significance.
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; higher energy suggests stronger nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; lower energy suggests stronger electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. |
| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |
| MEP Surface | Visualization of electrostatic potential on the molecular surface. | Predicts sites for non-covalent interactions and electrophilic/nucleophilic attack. |
Modeling of Reaction Mechanisms and Transition States for Asymmetric Induction
One of the most powerful applications of computational chemistry is the modeling of reaction mechanisms, which is particularly valuable for understanding the origins of stereoselectivity in asymmetric catalysis. When this compound is used as a chiral ligand in a metal-catalyzed reaction, computational modeling can elucidate how it transfers its chirality to the product.
This process involves locating the transition states for the stereodetermining step of the reaction. By calculating the energies of the transition states leading to the different stereoisomers of the product, the enantiomeric excess can be predicted. The transition state with the lower activation energy will correspond to the major product.
For example, in an asymmetric hydrogenation reaction where this compound is part of a catalyst complex, DFT calculations can be used to model the binding of the substrate to the catalyst and the subsequent hydrogen transfer. The analysis of the transition state geometries can reveal the key non-covalent interactions, such as hydrogen bonds or steric repulsions, between the ligand and the substrate that are responsible for the stereochemical outcome. rsc.org The 4-fluorophenyl group, in this case, would play a crucial role in orienting the substrate within the catalyst's chiral pocket.
Detailed computational analyses can provide distinct models for selectivity. nih.gov By comparing the transition states for different pathways, the factors that drive high diastereoselection or enantioselection can be identified. nih.gov These insights are invaluable for the rational design of more efficient and selective catalysts. rsc.org
The table below outlines the key aspects of modeling reaction mechanisms for asymmetric induction.
| Computational Task | Objective | Insights Gained |
| Transition State Search | Locate the geometry and energy of the transition state for the stereodetermining step. | Determine the activation energy barrier and predict the major stereoisomer. |
| Interaction Analysis | Analyze non-covalent interactions (steric, electronic) in the transition state. | Understand the origin of stereoselectivity and the role of the chiral ligand. |
| Energy Decomposition | Partition the interaction energy into its components (electrostatic, steric, etc.). | Quantify the contributions of different forces to the overall stereoselectivity. |
| Catalyst Design | Computationally modify the ligand structure and evaluate its effect on selectivity. | Propose new, improved catalysts for specific asymmetric transformations. |
Analytical Method Development for Research Purposes
Methodologies for Purity Assessment and Isomeric Separation (beyond basic identification)
Ensuring the chemical and stereochemical purity of "1-(4-Fluorophenyl)ethane-1,2-diamine" is a prerequisite for its use in sensitive research applications. Beyond simple identification, a suite of analytical techniques is employed to quantify impurities and separate its stereoisomers.
Purity Assessment:
The chemical purity of "this compound" is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. Derivatization of the diamine, for instance with pentafluoropropionic anhydride, can enhance its volatility and improve chromatographic resolution. semanticscholar.orgmdpi.com The mass spectrometer provides structural information on any detected impurities, aiding in their identification.
High-performance liquid chromatography (HPLC) is another cornerstone for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. A diode-array detector (DAD) can provide information about the spectral purity of the main peak.
Isomeric Separation:
"this compound" exists as a pair of enantiomers. For many applications, particularly in pharmacology, it is essential to work with a single enantiomer. Chiral HPLC is the most widely used technique for the separation and quantification of these enantiomers. phenomenex.comnih.govsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving the enantiomers of chiral amines. chromatographyonline.com The choice of mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol), is critical for achieving optimal separation. chromatographyonline.com
The enantiomeric excess (ee) of a sample can be determined from the relative peak areas of the two enantiomers in the chromatogram.
Table 8.1: Exemplary Chiral HPLC Method for Isomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Polysaccharide-based CSP (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane:Ethanol (B145695) with 0.1% Diethylamine (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, often with the aid of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). bham.ac.ukresearchgate.netsemanticscholar.org In the presence of a CSA, the enantiomers form diastereomeric complexes that exhibit distinct signals in the NMR spectrum, allowing for their quantification. semanticscholar.org
Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry, Variable Temperature NMR)
For an in-depth structural elucidation and to probe the subtle stereoelectronic properties of "this compound," advanced spectroscopic techniques are indispensable.
2D NMR Spectroscopy:
Two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial relationships of atoms within the molecule. For "this compound," key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the ethane (B1197151) backbone structure.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.
¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between the fluorine atom and nearby protons, offering insights into the molecule's conformation.
Given the presence of the fluorine atom, ¹⁹F NMR spectroscopy is a particularly valuable tool. researchgate.netbiophysics.org The ¹⁹F chemical shift is highly sensitive to the electronic environment. nih.gov Furthermore, ¹⁹F-¹³C correlation experiments can provide unambiguous assignment of the carbon atoms in the fluorophenyl ring. rsc.org
High-Resolution Mass Spectrometry (HRMS):
HRMS, often coupled with a soft ionization technique such as electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition of "this compound," confirming its molecular formula. pnnl.gov This technique is also invaluable for identifying unknown impurities with high confidence.
Table 8.2: Expected HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₁FN₂ |
| Monoisotopic Mass | 154.0906 Da |
| Ionization Mode | ESI+ |
| Expected [M+H]⁺ | 155.0984 Da |
Variable Temperature NMR (VT-NMR):
VT-NMR studies can provide insights into dynamic processes such as conformational changes and intermolecular interactions. By acquiring NMR spectra at different temperatures, it is possible to study the rotation around single bonds and the dynamics of hydrogen bonding, which can influence the compound's reactivity and interaction with biological targets.
Thermal Analysis for Understanding Stability and Phase Behavior in Research Contexts
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of "this compound," which is important for its storage, handling, and application in processes that involve heating.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition temperature of the compound. For aromatic diamines, TGA is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. kpi.uamdpi.com The onset temperature of weight loss is a key indicator of the compound's thermal stability.
Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can be used to determine the melting point, glass transition temperature (for amorphous solids), and to study any phase transitions. For aromatic diamines, DSC can reveal information about crystallinity and the presence of polymorphs. researchgate.net The thermal properties of polymers derived from such diamines can also be investigated using DSC. ntu.edu.twresearchgate.net
Table 8.3: Representative Thermal Analysis Data for Aromatic Diamines
| Analysis | Parameter | Typical Value Range for Aromatic Diamines |
|---|---|---|
| TGA | Onset of Decomposition (in N₂) | > 200 °C |
| DSC | Melting Point (Tm) | Dependent on specific structure and crystallinity |
| DSC | Heat of Fusion (ΔHf) | Dependent on the degree of crystallinity |
The data obtained from these thermal analysis techniques are essential for establishing the operational limits of "this compound" in various research and development settings.
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways for the Compound and its Derivatives
The development of novel and sustainable synthetic routes for 1-(4-Fluorophenyl)ethane-1,2-diamine and its derivatives is a crucial area for future research. Current synthetic methods can often be improved in terms of efficiency, cost-effectiveness, and environmental impact. Future explorations are likely to focus on green chemistry principles to minimize waste and energy consumption.
One promising avenue is the use of visible-light-induced multicomponent decarboxylative reactions. This method allows for the synthesis of diamine derivatives under mild conditions, often at room temperature, using readily available starting materials. rsc.org Another approach involves the asymmetric synthesis of diamine derivatives, which is of particular interest for pharmaceutical applications where specific stereoisomers are required. researchgate.netnih.gov This can be achieved through sequential palladium and rhodium catalysis, enabling the creation of optically active, polyfunctionalized diamines. nih.gov
Furthermore, the development of one-pot synthesis protocols is highly desirable as they can significantly reduce the number of reaction steps and purification procedures. organic-chemistry.org For instance, a rhodium(III)-catalyzed aziridination of alkenes followed by in-situ ring-opening with amines provides a rapid route to 1,2-vicinal diamines. organic-chemistry.org Additionally, the use of bio-based feedstocks, such as terpenes, presents a sustainable alternative to fossil fuel-derived starting materials for the synthesis of diamines. nih.govrsc.org Research into benign synthesis methods, avoiding highly toxic reagents, is also a key aspect of developing more sustainable processes. nih.gov
The exploration of catalyst-free and solvent-free reaction conditions, potentially utilizing ultrasound irradiation, offers an environmentally friendly pathway to related heterocyclic compounds and could be adapted for diamine synthesis. rsc.org The overarching goal is to develop synthetic strategies that are not only efficient and high-yielding but also align with the principles of green and sustainable chemistry. nih.govejcmpr.comrsc.org
Design and Synthesis of Advanced Ligand Architectures for Enhanced Catalytic Performance
This compound and its derivatives serve as valuable ligands in coordination chemistry and asymmetric catalysis. atamanchemicals.comshaalaa.comdoubtnut.comexamside.com Future research in this area will focus on the design and synthesis of advanced ligand architectures to enhance their catalytic performance in a variety of chemical transformations. The goal is to create ligands that can induce high levels of stereoselectivity and reactivity in catalytic processes. mdpi.comnih.gov
A key strategy is the development of C2-symmetric chiral diamines, which have shown great promise in asymmetric catalysis. mdpi.comnih.gov The rigid scaffold of these ligands can create a well-defined chiral environment around the metal center, leading to high enantioselectivity in reactions such as the Nozaki-Hiyama-Kishi reaction. nih.gov The synthesis of these complex ligands often requires multi-step procedures, and future work will aim to develop more efficient and practical synthetic routes. nih.gov
Another area of focus will be the synthesis of ligands with tunable electronic and steric properties. By systematically modifying the substituents on the diamine backbone, it is possible to fine-tune the catalytic activity and selectivity of the resulting metal complexes. For example, the introduction of bulky groups can enhance enantioselectivity by creating a more sterically hindered environment. The synthesis of novel Schiff base ligands derived from this compound and various aldehydes or ketones is a versatile approach to creating a library of ligands with diverse properties. researchgate.netresearchgate.net
Furthermore, the incorporation of the this compound motif into more complex molecular architectures, such as macrocycles or polymers, could lead to the development of novel catalysts with unique properties. The investigation of mixed-ligand complexes, where the diamine is combined with other ligands like phosphines, could also result in synergistic effects and enhanced catalytic performance. researchgate.net
In-Depth Mechanistic Elucidation of Reactions and Asymmetric Processes
A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. Future research will employ a combination of experimental and computational techniques to gain detailed insights into the mechanisms of reactions catalyzed by complexes of this compound and its derivatives.
Kinetic studies, in-situ spectroscopic analysis, and the isolation and characterization of reaction intermediates will provide valuable experimental data on the catalytic cycle. For asymmetric processes, the elucidation of the origin of enantioselectivity is a primary goal. This involves understanding the interactions between the chiral catalyst and the substrate in the transition state.
Computational methods, such as Density Functional Theory (DFT), will play an increasingly important role in mechanistic studies. mdpi.comijbbb.orgmdpi.com DFT calculations can be used to model the structures of reactants, intermediates, and transition states, and to calculate their relative energies. This information can help to identify the rate-determining step of a reaction and to understand the factors that control its stereoselectivity. For instance, computational studies can shed light on the non-covalent interactions, such as hydrogen bonding and π-π stacking, that can influence the outcome of a reaction. nih.gov
By combining experimental and computational approaches, researchers can develop a comprehensive understanding of the reaction mechanisms at a molecular level. This knowledge will be invaluable for the development of next-generation catalysts with improved activity, selectivity, and stability.
Integration with Flow Chemistry and Other Green Chemistry Methodologies
The integration of catalytic systems based on this compound with flow chemistry and other green chemistry methodologies is a promising direction for future research. nih.govresearchgate.net Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. nih.gov
Future work will focus on the development of continuous flow processes for the synthesis of this compound and its derivatives, as well as for catalytic reactions employing these compounds as ligands. This will involve the design of suitable reactor systems, such as packed-bed reactors or microreactors, and the optimization of reaction parameters for continuous operation. The immobilization of catalysts on solid supports is a key strategy for their use in flow systems, as it facilitates catalyst separation and recycling.
In addition to flow chemistry, other green chemistry methodologies can be integrated to further enhance the sustainability of chemical processes. mdpi.com This includes the use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions. ejcmpr.comrsc.org Microwave and ultrasound irradiation can also be employed to accelerate reaction rates and improve energy efficiency. rsc.orgnih.gov
The ultimate goal is to develop integrated processes that combine the advantages of catalysis, flow chemistry, and other green technologies to create highly efficient, safe, and environmentally benign methods for the production of valuable chemicals. ejcmpr.com
Computational Predictions for Undiscovered Reactivity Modes and Applications in Chemical Synthesis
Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules. In the context of this compound, computational methods can be used to explore undiscovered reactivity modes and to identify new applications in chemical synthesis.
By employing quantum mechanical calculations, it is possible to predict the electronic structure and reactivity of the diamine and its metal complexes. mdpi.commdpi.com This information can be used to identify potential new reactions that have not yet been explored experimentally. For example, computational screening could be used to identify substrates that are likely to undergo efficient and selective transformations with a given catalyst.
Furthermore, computational modeling can be used to design novel ligands with specific properties tailored for a particular application. By systematically modifying the structure of the ligand in silico, it is possible to predict how these changes will affect the catalytic performance of the resulting metal complex. This approach can significantly accelerate the discovery of new and improved catalysts.
Molecular docking studies can be used to predict the binding of this compound derivatives to biological targets, which could lead to the discovery of new therapeutic agents. mdpi.com Computational methods can also be used to predict the physical and chemical properties of materials incorporating this diamine, such as polymers and metal-organic frameworks.
The synergy between computational predictions and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in chemical synthesis and materials science.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-(4-Fluorophenyl)ethane-1,2-diamine, and how do reaction conditions affect yield?
- Methodological Answer : The compound is typically synthesized via reductive alkylation of 4-fluorobenzylamine with ethylenediamine under controlled pH and temperature. Sodium cyanoborohydride is often used as a reducing agent to stabilize intermediates. Reaction optimization includes maintaining anhydrous conditions and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization in ethanol improves purity .
Q. How can spectroscopic techniques validate the structure of this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : Detect NH stretches (3350–3400 cm⁻¹) and aromatic C-F vibrations (1200–1250 cm⁻¹) .
- ¹H NMR : Identify singlet signals for methylene protons (~3.3–3.7 ppm) and aromatic protons (6.8–7.2 ppm). NH protons appear as broad signals (~1.5–2.5 ppm) that disappear upon D₂O exchange .
- Mass Spectrometry : Confirm molecular weight (168.21 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?
- Methodological Answer : The fluorine atom enhances electrophilic aromatic substitution reactivity due to its electron-withdrawing effect. In biological studies, fluorination improves metabolic stability and binding affinity to enzymes like cytochrome P450. Comparative assays using analogs (e.g., chloro or methoxy derivatives) reveal differences in IC₅₀ values, which can be quantified via kinetic enzymatic assays .
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Perform parallel assays under standardized conditions (e.g., pH, temperature) to eliminate variability.
- Structural Confirmation : Ensure purity via HPLC and verify stereochemistry using X-ray crystallography or chiral chromatography.
- Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected molecular targets (e.g., kinases, GPCRs) .
Q. What strategies enhance the scalability and reproducibility of this compound synthesis?
- Methodological Answer :
- Solvent Optimization : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., ethanol/water mixtures).
- Catalytic Systems : Employ immobilized catalysts (e.g., polymer-supported borohydrides) to simplify product isolation.
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progression and minimize byproducts .
Q. Which in vitro models are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of proteases or phosphatases.
- Thermal Shift Assays : Monitor protein melting temperature shifts to assess binding stability.
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with Alamar Blue or MTT assays, paired with ROS detection kits to evaluate oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
